2-bromo-N-cyclopentyl-5-fluorobenzamide
Description
The compound 2-bromo-N-cyclopentyl-5-fluorobenzamide is a synthetic organic molecule characterized by a multifaceted structure that incorporates several key functional groups known to be of importance in the development of therapeutic agents. Its core is a benzamide (B126), a well-established pharmacophore, which is further functionalized with a bromine atom, a fluorine atom, and an N-cyclopentyl group. While specific research on this exact compound is not extensively documented in publicly available literature, its structural components provide a strong basis for its potential relevance in medicinal chemistry.
Below are the fundamental chemical properties of this compound:
| Property | Value |
| CAS Number | 951884-13-2 |
| Molecular Formula | C₁₂H₁₃BrFNO |
| Molecular Weight | 286.14 g/mol |
| Predicted Boiling Point | 352.2 ± 32.0 °C |
| Predicted Density | 1.48 ± 0.1 g/cm³ |
| Predicted pKa | 13.33 ± 0.20 |
Benzamide derivatives represent a privileged scaffold in medicinal chemistry and chemical biology, forming the structural basis of a wide array of pharmacologically active compounds. walshmedicalmedia.com These derivatives are recognized for their diverse biological activities, which include antimicrobial, analgesic, anti-inflammatory, and anticancer properties. nanobioletters.com The amide linkage in benzamides is a key structural feature, as it can participate in hydrogen bonding interactions with biological targets such as enzymes and receptors.
The versatility of the benzamide core allows for extensive chemical modification at various positions on the aromatic ring and the amide nitrogen. This adaptability enables the fine-tuning of a compound's physicochemical properties and biological activity. In contemporary chemical biology, benzamide derivatives are utilized as tool compounds to probe biological pathways and as starting points for the development of new therapeutic agents.
The incorporation of halogen atoms, such as bromine and fluorine, into small molecules is a widely employed strategy in drug design. Halogenation can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and modulate the acidity or basicity of nearby functional groups. youtube.com Bromine, being more lipophilic, can also influence a molecule's ability to cross cell membranes and can participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-protein binding. The strategic placement of halogens is a key consideration in the design of compound libraries for high-throughput screening.
The presence of a cyclopentyl group attached to the amide nitrogen is another noteworthy feature of this compound. Cycloalkyl groups, in general, are used in medicinal chemistry to introduce conformational rigidity and to explore hydrophobic binding pockets in target proteins. The cyclopentyl moiety, in particular, can serve as a lipophilic substituent that may enhance the compound's permeability and oral bioavailability. The inclusion of such cyclic structures in compound libraries increases the structural diversity and explores a wider range of chemical space.
The development of novel small molecule modulators is a cornerstone of modern drug discovery. Current research trajectories are focused on several key areas, including the identification of highly selective inhibitors for specific enzyme isoforms, the development of allosteric modulators that can fine-tune protein function, and the exploration of new chemical space through the synthesis of diverse compound libraries.
A significant trend is the focus on targeting protein-protein interactions, which were once considered "undruggable." Small molecules that can disrupt or stabilize these interactions hold immense therapeutic potential. Furthermore, there is a growing interest in the development of covalent inhibitors, which can offer prolonged duration of action and increased potency. The design and synthesis of compounds like this compound, which combine multiple pharmacophoric features, align with the broader goal of creating novel small molecule modulators with tailored biological activities.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-cyclopentyl-5-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO/c13-11-6-5-8(14)7-10(11)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMTXJQZOJZPKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=CC(=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30429386 | |
| Record name | 2-bromo-N-cyclopentyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-13-2 | |
| Record name | 2-bromo-N-cyclopentyl-5-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30429386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N Cyclopentyl 5 Fluorobenzamide and Analogous Structures
Strategic Approaches to Benzamide (B126) Core Construction
The central feature of 2-bromo-N-cyclopentyl-5-fluorobenzamide is the benzamide core. Its construction is most commonly achieved through the formation of an amide bond between a benzoic acid derivative and an amine.
The most direct and fundamental method for synthesizing amides is the condensation of a carboxylic acid with an amine. hepatochem.com In the context of this compound, this involves the reaction of 2-bromo-5-fluorobenzoic acid with cyclopentylamine (B150401).
However, the direct reaction between a carboxylic acid and an amine presents a significant challenge. Amines are basic and carboxylic acids are acidic, leading to a rapid acid-base reaction that forms a stable and unreactive ammonium carboxylate salt. libretexts.org To overcome this, the reaction typically requires high temperatures (often above 160-180 °C) to drive off water and force the equilibrium towards the amide product. encyclopedia.pub Due to these harsh conditions, this thermal condensation method is generally limited to simple, robust substrates and is often impractical for complex or thermally sensitive molecules. libretexts.org
A more common and milder approach involves a two-step process where the carboxylic acid is first "activated" before being reacted with the amine. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
To facilitate amide bond formation under milder conditions, the carboxylic acid's hydroxyl group, a poor leaving group, must be converted into a better one. libretexts.org This is achieved through the use of activating agents, which react with the carboxylic acid to form a highly reactive intermediate. This intermediate then readily reacts with the amine to form the desired amide.
Common strategies for electrophilic activation include:
Formation of Acyl Halides: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) convert carboxylic acids into highly reactive acyl chlorides. hepatochem.com The acyl chloride can then be treated with the amine, usually in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to scavenge the HCl byproduct, yielding the amide.
Carbodiimide-Mediated Coupling: Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are widely used activating agents. hepatochem.comsaskoer.ca The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide, generating a urea byproduct (e.g., dicyclohexylurea). libretexts.org To suppress side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. encyclopedia.pub
Phosphonium and Aminium/Uronium Reagents: A variety of phosphonium (e.g., BOP, PyBOP) and aminium/uronium salts (e.g., HBTU, HATU, HCTU) have been developed as highly efficient coupling reagents. encyclopedia.pub These reagents react with the carboxylate to form activated esters in situ, which then rapidly react with the amine. These methods are known for their high yields, fast reaction times, and suppression of racemization in chiral substrates. hepatochem.com
The choice of activating agent depends on factors such as the substrate's complexity, functional group tolerance, desired purity of the product, and cost.
| Activating Agent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride | Forms a highly reactive acyl chloride intermediate. | High reactivity, inexpensive. | Harsh conditions, generates acidic byproducts (HCl). |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate. libretexts.orgsaskoer.ca | Widely applicable, mild conditions. | Can cause racemization, urea byproduct can be difficult to remove. |
| Phosphonium Salts | PyBOP, BOP | Forms an activated phosphonium ester. | High efficiency, low racemization. | Byproducts can be problematic, relatively expensive. |
| Aminium/Uronium Salts | HBTU, HATU | Forms an activated aminium/uronium ester. | Fast reactions, high yields, suitable for solid-phase synthesis. | Cost, potential for side reactions if not used correctly. |
Advanced Coupling Reactions in Benzamide Synthesis
Transition metal-catalyzed reactions, particularly those using palladium, have become powerful tools for the synthesis of complex benzamides. organic-chemistry.org These methods can offer alternative routes to the target molecule or its analogs, sometimes with improved efficiency or functional group tolerance.
Examples of relevant coupling reactions include:
Carbonylative Coupling: Palladium catalysts can facilitate the coupling of an aryl halide (e.g., 1,2-dibromo-4-fluorobenzene), carbon monoxide, and an amine (cyclopentylamine) in a single step to form the benzamide. This approach builds the core structure through C-C and C-N bond formation. organic-chemistry.org
Buchwald-Hartwig Amination: While typically used for C-N coupling to form amines, variations of this palladium-catalyzed reaction can be adapted for the synthesis of amides from aryl halides and primary amides.
C-H Activation/Functionalization: Modern synthetic methods involve the direct functionalization of C-H bonds. Rhodium(III)-catalyzed C-H activation can be used to couple benzamides with various partners, allowing for the late-stage modification of the benzamide core. nih.gov
These advanced methods provide powerful alternatives to classical approaches, enabling the construction of highly functionalized benzamide derivatives that may be difficult to access through traditional amidation sequences.
| Coupling Reaction | Catalyst | Reactants | Bond Formed | Relevance to Benzamide Synthesis |
| Suzuki Coupling | Palladium | Aryl Halide + Organoboron Reagent | C-C | Modification of the aromatic ring of a pre-formed benzamide. |
| Buchwald-Hartwig Amination | Palladium | Aryl Halide + Amine/Amide | C-N | Direct formation of the N-aryl bond in N-aryl benzamides or potentially the amide bond itself. |
| Carbonylative Coupling | Palladium | Aryl Halide + CO + Amine | C-C and C-N | Constructs the benzamide core from simpler precursors in one pot. organic-chemistry.org |
| C-H Activation | Rhodium, Palladium | Benzamide + Coupling Partner (e.g., alkene, alkyne) | C-C, C-N | Late-stage functionalization of the benzamide aromatic ring. nih.gov |
Metal-Catalyzed Cross-Coupling Methodologies
Metal-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, which is central to the synthesis of this compound. Palladium-catalyzed reactions, in particular, are widely employed for this purpose.
A primary route involves the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. In the context of synthesizing the target molecule, this would involve the coupling of 2-bromo-5-fluorobenzoic acid or its derivatives with cyclopentylamine. The reaction is typically catalyzed by a palladium complex, often in the presence of a phosphine (B1218219) ligand, which plays a crucial role in the efficiency and scope of the transformation. The choice of ligand and reaction conditions is critical to achieving a high yield of the desired N-cyclopentyl benzamide.
While less direct for the final amide bond formation, Suzuki coupling is another prominent palladium-catalyzed reaction that can be utilized to construct precursors to the target molecule. For instance, a Suzuki coupling could be employed to introduce the aryl group to a pre-functionalized cyclopentyl scaffold. This reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an aryl or vinyl halide.
Direct arylation is an emerging and more atom-economical approach that involves the coupling of a C-H bond with an aryl halide. This method could potentially be used to directly couple a suitable cyclopentyl-containing substrate with a 2-bromo-5-fluorophenyl source, although this would represent a more advanced and less conventional approach for this specific target.
The general scheme for a palladium-catalyzed amidation would involve the reaction of an activated form of 2-bromo-5-fluorobenzoic acid (such as an acyl chloride) with cyclopentylamine in the presence of a palladium catalyst and a suitable base.
Multicomponent Reactions for Scaffold Diversification
Multicomponent reactions (MCRs) offer an efficient strategy for the synthesis of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their ability to rapidly generate diverse molecular scaffolds.
For the synthesis of benzamide derivatives, the Ugi four-component reaction (Ugi-4CR) is a particularly relevant MCR. This reaction involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. While not a direct route to this compound itself, the Ugi reaction could be strategically employed to synthesize a wide array of analogous structures by varying the four input components. For example, by using 2-bromo-5-fluorobenzaldehyde, cyclopentylamine, a suitable carboxylic acid, and an isocyanide, a diverse library of related compounds can be generated, allowing for the exploration of structure-activity relationships in medicinal chemistry contexts.
Another notable MCR is the Passerini three-component reaction , which involves an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. Similar to the Ugi reaction, the Passerini reaction provides a platform for the rapid diversification of molecular scaffolds related to the target compound.
Spectroscopic and Analytical Characterization for Structural Elucidation
The definitive identification and purity assessment of this compound rely on a combination of spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.
¹H NMR (Proton NMR) provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the fluorobenzoyl ring, the methine proton of the cyclopentyl group attached to the nitrogen, and the methylene protons of the cyclopentyl ring. The splitting patterns (e.g., doublets, triplets, multiplets) and coupling constants would provide valuable information about the arrangement of these protons.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum of the target compound would display unique resonances for the carbonyl carbon, the aromatic carbons (with their chemical shifts influenced by the bromine and fluorine substituents), and the carbons of the cyclopentyl ring.
Elucidation of Reaction Mechanisms in the Synthesis of 2 Bromo N Cyclopentyl 5 Fluorobenzamide Derivatives
Mechanistic Pathways of Amide Bond Formation
The formation of the amide bond in 2-bromo-N-cyclopentyl-5-fluorobenzamide typically proceeds through the reaction of an activated derivative of 2-bromo-5-fluorobenzoic acid with cyclopentylamine (B150401). The most common method involves the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, which readily undergoes nucleophilic attack by the amine.
The reaction of 2-bromo-5-fluorobenzoyl chloride with cyclopentylamine follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate is unstable and subsequently collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. The presence of a base, such as triethylamine (B128534) or pyridine, is often employed to neutralize the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation.
Table 1: Key Steps in the Nucleophilic Acyl Substitution Mechanism
| Step | Description |
| 1. Nucleophilic Attack | The nitrogen atom of cyclopentylamine attacks the carbonyl carbon of 2-bromo-5-fluorobenzoyl chloride. |
| 2. Formation of Tetrahedral Intermediate | A transient tetrahedral intermediate is formed, with a negative charge on the oxygen atom and a positive charge on the nitrogen atom. |
| 3. Collapse of Intermediate | The intermediate collapses, reforming the carbonyl double bond. |
| 4. Expulsion of Leaving Group | The chloride ion is expelled as the leaving group. |
| 5. Deprotonation | A base removes a proton from the nitrogen atom, yielding the final amide product and a protonated base. |
Alternatively, coupling reagents can be employed to facilitate the direct amidation of 2-bromo-5-fluorobenzoic acid with cyclopentylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) activate the carboxylic acid in situ, forming a highly reactive intermediate that is then susceptible to nucleophilic attack by the amine. The mechanistic pathways with these reagents generally involve the formation of an O-acylisourea or a benzotriazolyl ester intermediate, respectively.
Role of Catalysts and Reagents in Directed Functionalization
The this compound scaffold presents multiple sites for further functionalization, and the use of specific catalysts and reagents is crucial for directing these transformations to the desired position. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for modifying the C-Br bond.
For instance, Suzuki-Miyaura coupling can be employed to introduce a new carbon-carbon bond at the 2-position by reacting this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The catalytic cycle for this reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the benzamide (B126), forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the bromide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The choice of phosphine (B1218219) ligands is critical in modulating the reactivity and selectivity of the palladium catalyst. nsf.gov Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type, can enhance the rate of oxidative addition and reductive elimination, leading to higher reaction yields. rsc.org
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions for Functionalization
| Reaction Name | Reagent | Bond Formed |
| Suzuki-Miyaura | Boronic acid/ester | C-C |
| Buchwald-Hartwig | Amine | C-N |
| Sonogashira | Terminal alkyne | C-C (alkyne) |
| Heck | Alkene | C-C (alkene) |
Stereochemical Control and Regioselectivity in Substituent Introduction
While the core synthesis of this compound does not inherently involve the creation of stereocenters, the introduction of chiral substituents or the functionalization of the cyclopentyl ring can lead to stereoisomers. Achieving stereochemical control in such transformations often requires the use of chiral catalysts or auxiliaries. For example, the enantioselective synthesis of chiral cyclopentane (B165970) derivatives can be achieved through catalytic enantio- and diastereoselective Michael addition reactions. nih.gov
Regioselectivity is a key consideration when functionalizing the benzamide ring, which contains multiple potential reaction sites. The electronic properties of the existing substituents (bromo and fluoro groups) and the amide group direct the regiochemical outcome of electrophilic aromatic substitution reactions. The amide group is an ortho-, para-director, while the halogen atoms are deactivating but also ortho-, para-directing. The interplay of these electronic effects, along with steric hindrance, will determine the position of incoming electrophiles.
For instance, in a nitration reaction, the nitro group would be expected to add preferentially at the position para to the fluorine atom and ortho to the amide group, due to the combined directing effects and the deactivating nature of the bromine atom. However, harsh reaction conditions might lead to a mixture of isomers.
Directed ortho-metalation (DoM) is a powerful strategy to achieve high regioselectivity. In this approach, a directing group, such as the amide, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting lithiated species can then be quenched with an electrophile to introduce a substituent with high regiochemical control. This method can be particularly useful for introducing substituents at the C-6 position of the this compound ring.
Computational Chemistry and Molecular Modeling of 2 Bromo N Cyclopentyl 5 Fluorobenzamide
Molecular Docking Simulations for Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this technique is pivotal for predicting the interaction between a small molecule ligand, such as 2-bromo-N-cyclopentyl-5-fluorobenzamide, and a biological target, typically a protein or enzyme. The primary goal of molecular docking is to identify the most likely binding mode and to estimate the binding affinity, which is often expressed as a docking score. A lower docking score generally indicates a more stable and favorable interaction.
The process involves preparing the three-dimensional structures of both the ligand and the target protein. The ligand's structure can be generated and optimized using computational chemistry software. The target protein's structure is often obtained from crystallographic data deposited in protein data banks. Docking algorithms then systematically explore various possible conformations of the ligand within the active site of the target, calculating the binding energy for each pose.
For this compound, molecular docking simulations would be employed to screen a panel of potential biological targets to predict which proteins it is most likely to interact with. For instance, if this compound is being investigated as a potential inhibitor of a specific kinase, docking studies would be performed against the ATP-binding site of that kinase. The resulting docking scores would provide a preliminary assessment of its inhibitory potential.
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity |
| Kinase A | -9.2 | High |
| Protease B | -7.5 | Moderate |
| Receptor C | -6.1 | Low |
| Enzyme D | -8.8 | High |
Note: The data in this table is hypothetical and for illustrative purposes only.
Ligand-Target Binding Mode Analysis, including Hydrogen Bonding and Hydrophobic Interactions
Following molecular docking simulations, a detailed analysis of the ligand-target binding mode is crucial for understanding the nature of the interaction. This analysis focuses on identifying the specific intermolecular forces that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.
For this compound, the benzamide (B126) moiety can act as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). The fluorine and bromine atoms can also participate in halogen bonding, a specific type of non-covalent interaction. The cyclopentyl group, being nonpolar, is likely to engage in hydrophobic interactions with nonpolar amino acid residues in the target's binding pocket.
Visualizing the docked pose using molecular graphics software allows researchers to pinpoint these interactions. For example, the carbonyl oxygen of the amide might form a hydrogen bond with a backbone N-H group of an amino acid residue, while the cyclopentyl ring could be nestled in a hydrophobic pocket lined with residues like leucine, isoleucine, and valine. Understanding these key interactions is vital for lead optimization, as it can guide chemical modifications to enhance binding affinity and selectivity.
| Interaction Type | Interacting Atoms/Residues (Ligand) | Interacting Atoms/Residues (Target Protein) | Distance (Å) |
| Hydrogen Bond | O (carbonyl) | NH (Alanine 85) | 2.9 |
| Hydrogen Bond | NH (amide) | O (Glutamate 121) | 3.1 |
| Hydrophobic Interaction | Cyclopentyl ring | Leucine 34, Valine 52 | N/A |
| Halogen Bond | Br | O (Serine 83) | 3.0 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the efficacy of novel compounds before they are synthesized.
To develop a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally determined biological activities would be required. For each compound, a set of molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and electronic properties, would be calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.
A robust QSAR model can be a powerful predictive tool. For example, a model might reveal that higher lipophilicity and the presence of a halogen atom at a specific position are positively correlated with the desired biological activity. This information can then be used to guide the design of new derivatives of this compound with potentially improved efficacy.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For a flexible molecule like this compound, which has a rotatable bond between the cyclopentyl group and the amide nitrogen, understanding its preferred conformations is important.
Molecular dynamics (MD) simulations provide a more dynamic view of the molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of the ligand and the stability of the ligand-target complex. An MD simulation of this compound bound to its target protein can reveal how the ligand adapts its conformation within the binding site and how the protein structure might respond to ligand binding. These simulations can also provide insights into the thermodynamics of binding by calculating the free energy of binding.
In Silico Screening and Virtual Library Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This is a more high-throughput approach compared to detailed molecular docking of a single compound.
Starting with the core scaffold of this compound, a virtual library of related compounds can be designed by systematically modifying different parts of the molecule. For example, the cyclopentyl group could be replaced with other cyclic or acyclic substituents, and the positions of the bromo and fluoro groups on the phenyl ring could be varied. This virtual library can then be screened against a specific biological target using high-throughput docking or other computational methods. The top-scoring "hits" from the virtual screen can then be prioritized for chemical synthesis and experimental testing, streamlining the drug discovery process.
Investigation of Biological Targets and Pharmacological Mechanisms Modulated by 2 Bromo N Cyclopentyl 5 Fluorobenzamide
Identification of Potential Protein and Enzyme Binding Partners
There is currently no publicly available research that identifies the specific protein or enzyme binding partners for 2-bromo-N-cyclopentyl-5-fluorobenzamide. Studies on structurally related benzamide (B126) compounds show a wide range of biological activities, but direct evidence for this particular molecule is lacking.
Exploration of Receptor Antagonism/Agonism (e.g., Adenosine (B11128) Receptors, mGluR5)
No studies have been published that investigate the agonist or antagonist activity of this compound at any receptor, including adenosine receptors or metabotropic glutamate (B1630785) receptor 5 (mGluR5). While other N-cycloalkyl derivatives of various compounds have shown activity at adenosine receptors, this specific compound has not been profiled. nih.gov
Enzyme Inhibition Profiling (e.g., HIV Reverse Transcriptase, Trypanothione (B104310) Reductase, α-glucosidase, Aurora Kinase, PDE4)
There is no available data on the inhibitory effects of this compound on the enzymes listed below. Research has been conducted on other fluorinated or bromo-substituted compounds and their interactions with these enzymes, but not on this specific molecule.
HIV Reverse Transcriptase: The inhibitory potential of this compound against HIV reverse transcriptase has not been reported. nih.govmdpi.comnih.gov
Trypanothione Reductase: No studies have been found that assess the ability of this compound to inhibit trypanothione reductase. nih.govnih.gov
α-glucosidase: The effect of this compound on α-glucosidase activity has not been documented in the scientific literature. nih.govnih.gov
Aurora Kinase: There is no evidence to suggest that this compound is an inhibitor of Aurora kinases. nih.gov
PDE4: Information regarding the inhibition of phosphodiesterase 4 (PDE4) by this compound is not available.
Modulation of Cellular Signaling Pathways
Due to the absence of studies on its biological targets, there is no information on whether this compound modulates any cellular signaling pathways.
Proposed Mechanisms of Action at the Molecular Level
Without identification of its biological targets or effects on cellular processes, a mechanism of action at the molecular level for this compound cannot be proposed.
Medicinal Chemistry and Lead Optimization Strategies for 2 Bromo N Cyclopentyl 5 Fluorobenzamide Analogues
Hit Identification and Validation within Benzamide (B126) Chemical Space
The journey of drug discovery often commences with the identification of "hits," which are compounds that exhibit a desired biological activity in a screening assay. For a compound like 2-bromo-N-cyclopentyl-5-fluorobenzamide, its identification as a hit would typically arise from high-throughput screening (HTS) of a diverse chemical library against a specific biological target. The benzamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs, and its presence in a screening library increases the probability of identifying biologically active compounds.
Once a primary hit is identified, a crucial validation process follows to confirm its activity and rule out false positives. This involves:
Re-synthesis and Purity Confirmation: The compound is re-synthesized to ensure that the observed activity is intrinsic to the molecule and not due to impurities. The purity of the synthesized material is rigorously assessed using techniques such as NMR, mass spectrometry, and HPLC.
Dose-Response Relationship: The validated hit is tested at a range of concentrations to establish a dose-response curve, from which key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) can be determined. This confirms the potency of the compound.
Orthogonal Assays: The activity is confirmed in a secondary, different assay format (an orthogonal assay) to ensure the biological effect is not an artifact of the primary screening technology.
Initial Structure-Activity Relationship (SAR) Studies: Simple analogues of the hit are synthesized or procured to gain a preliminary understanding of which parts of the molecule are essential for its activity. For this compound, this might involve modifications to the cyclopentyl group, the position of the fluorine and bromine atoms, or the amide linkage.
The table below illustrates a hypothetical initial hit validation and SAR study for this compound.
| Compound ID | R Group (Amide) | Aromatic Ring Substitution | Target Inhibition (%) @ 10 µM |
| 1 | Cyclopentyl | 2-bromo-5-fluoro | 85 |
| 2 | Cyclobutyl | 2-bromo-5-fluoro | 72 |
| 3 | Cyclohexyl | 2-bromo-5-fluoro | 65 |
| 4 | Cyclopentyl | 5-fluoro | 30 |
| 5 | Cyclopentyl | 2-bromo | 45 |
Lead Series Expansion and Diversification
Following hit validation, the next phase is to expand the chemical space around the initial hit to identify a "lead series" of related compounds with improved properties. This process of lead series expansion and diversification for this compound would involve systematic modifications to its core structure.
Key diversification strategies would include:
Cyclopentyl Group Modification: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to explore the impact on binding affinity and metabolic stability. Introducing heteroatoms (e.g., piperidine, tetrahydrofuran) can also modulate solubility and provide additional hydrogen bonding opportunities.
Aromatic Ring Substitution: The bromine and fluorine atoms on the benzoyl ring are critical for electronic and steric interactions with the target protein. A systematic exploration of other halogens (Cl, I) or small alkyl or alkoxy groups at these positions would be undertaken. The relative positions of these substituents would also be varied to probe the optimal substitution pattern.
Amide Bond Isosteres: The amide bond can be replaced with bioisosteres such as a reverse amide, an ester, a ketone, or a sulfonamide to alter the compound's chemical properties and susceptibility to metabolic degradation.
A representative set of diversified analogues is presented in the table below.
| Analogue ID | R Group (Amide) | Aromatic Ring Substitution | Modification Strategy |
| 6 | Piperidin-4-yl | 2-bromo-5-fluoro | Cyclopentyl to Heterocycle |
| 7 | Tetrahydrofuran-3-yl | 2-bromo-5-fluoro | Cyclopentyl to Heterocycle |
| 8 | Cyclopentyl | 2-chloro-5-fluoro | Halogen Substitution |
| 9 | Cyclopentyl | 2-bromo-5-chloro | Halogen Substitution |
| 10 | Cyclopentyl | 2-bromo-5-methoxy | Halogen to Alkoxy |
Structure-Based Drug Design Approaches
When the three-dimensional structure of the biological target is known, structure-based drug design (SBDD) becomes a powerful tool for lead optimization. This approach utilizes computational and biophysical techniques to understand how a ligand binds to its target, thereby guiding the design of more potent and selective analogues.
For this compound, SBDD would involve:
X-ray Crystallography or Cryo-EM: Obtaining a high-resolution structure of the target protein in complex with the lead compound or a close analogue. This provides a detailed map of the binding pocket and the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) that are crucial for binding.
Molecular Docking: In the absence of an experimental structure, a homology model of the target protein can be generated. Molecular docking simulations can then be used to predict the binding mode of this compound and its analogues, helping to prioritize which compounds to synthesize.
Computational Chemistry: Techniques such as molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations can be used to predict the binding affinity of designed analogues, further refining the selection of synthetic targets.
The insights gained from SBDD would allow for the rational design of modifications. For instance, if the cyclopentyl group is found to be in a hydrophobic pocket, larger or more lipophilic groups could be explored. If the fluorine atom is involved in a favorable interaction, its position would be maintained, while the bromine atom might be replaced to optimize a halogen bond.
Fragment-Based Drug Discovery (FBDD) Related to Benzamide Scaffolds
Fragment-based drug discovery (FBDD) is an alternative or complementary approach to HTS for hit identification and lead generation. In FBDD, small, low-molecular-weight compounds (fragments) are screened for weak binding to the target protein. These fragment hits are then grown or linked together to generate more potent lead compounds.
In the context of this compound, FBDD could be applied in several ways:
Deconstruction of the Lead Compound: The lead compound can be deconstructed into its constituent fragments, such as 2-bromo-5-fluorobenzoic acid and cyclopentylamine (B150401). These fragments could then be screened to confirm which part of the molecule is the primary driver of binding.
Screening of a Benzamide-Focused Fragment Library: A library of fragments containing the benzamide scaffold could be screened to identify novel binding modes and starting points for optimization.
Fragment Growing and Linking: Once a benzamide fragment is identified as a binder, it can be "grown" by adding substituents to explore unoccupied regions of the binding pocket. Alternatively, if another fragment is found to bind in a nearby site, the two can be "linked" together to create a more potent molecule.
The table below shows hypothetical fragments related to the this compound scaffold.
| Fragment ID | Structure | Rationale |
| F1 | 2-Bromo-5-fluorobenzoic acid | Benzoyl fragment |
| F2 | Cyclopentylamine | Amide fragment |
| F3 | Benzamide | Core scaffold |
| F4 | 4-Fluorobenzamide | Simplified benzamide |
Strategies for Modulating Binding Affinity and Selectivity
A key goal of lead optimization is to increase the binding affinity of a compound for its intended target while simultaneously improving its selectivity over other related targets. For analogues of this compound, this would be achieved through a variety of medicinal chemistry strategies:
Maximizing Favorable Interactions: Guided by SAR and SBDD, modifications would be made to enhance existing interactions and introduce new ones. This could involve adding hydrogen bond donors or acceptors, increasing hydrophobic contact, or optimizing halogen bonding.
Exploiting Target-Specific Features: If the target has unique features in its binding site that are not present in off-targets, these can be exploited to achieve selectivity. For example, a specific pocket could be targeted with a tailored substituent on the cyclopentyl ring.
Conformational Constraint: Introducing conformational rigidity into the molecule, for instance, by replacing the cyclopentyl group with a bicyclic system, can pre-organize the molecule in its bioactive conformation, leading to an increase in affinity and potentially selectivity.
Optimization for Enhanced Biological Efficacy
For this compound analogues, this would entail:
Improving Metabolic Stability: The compound would be incubated with liver microsomes or hepatocytes to identify sites of metabolic vulnerability. These sites could then be blocked by introducing metabolically stable groups, for example, replacing a metabolically labile C-H bond with a C-F bond.
Reducing Off-Target Effects: As the potency of the lead series increases, it is important to profile the compounds against a panel of common off-targets (e.g., CYPs, hERG) to identify and mitigate potential liabilities.
The table below provides a summary of optimization strategies and their intended outcomes.
| Optimization Strategy | Example Modification | Desired Outcome |
| Increase Potency | Introduce a hydrogen bond acceptor on the cyclopentyl ring | Enhanced binding affinity |
| Improve Selectivity | Introduce a bulky group to clash with an off-target | Reduced off-target activity |
| Enhance Metabolic Stability | Replace a metabolically labile methyl group with a trifluoromethyl group | Increased half-life |
| Increase Solubility | Add a basic nitrogen to the cyclopentyl ring | Improved aqueous solubility |
In Vitro Biological Evaluation of 2 Bromo N Cyclopentyl 5 Fluorobenzamide and Analogues
Cell-Based Assays for Functional Activity (e.g., Cytotoxicity assays like MTT)
No studies reporting the cytotoxic effects or other cell-based functional activity of 2-bromo-N-cyclopentyl-5-fluorobenzamide were identified.
Biochemical Assays for Enzyme Inhibition (e.g., IC50, Ki determination)
There is no available data on the inhibitory activity of this compound against any specific enzymes, and therefore no IC50 or Ki values can be reported.
Receptor Binding Assays and Affinity Determination (e.g., Kd, EC50)
No receptor binding assays have been published for this compound, meaning there is no data on its affinity (Kd) or potency (EC50) at any biological receptor.
Assessment of Compound Selectivity and Potency
Without primary biological activity data, the selectivity and potency of this compound cannot be assessed.
Phenotypic Screening Approaches
There is no indication in the available literature that this compound has been included in any phenotypic screening campaigns.
Q & A
Q. What are the optimal synthetic routes for 2-bromo-N-cyclopentyl-5-fluorobenzamide, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : A common approach involves coupling 2-bromo-5-fluorobenzoic acid with cyclopentylamine via activation as an acyl chloride. For example, thionyl chloride (SOCl₂) in benzene with catalytic dimethylformamide (DMF) can generate the reactive intermediate, followed by amine addition under controlled temperatures (40–60°C). Yield optimization requires monitoring reaction time (4–6 hours), stoichiometric ratios (1:1.2 acid/amine), and purification via column chromatography (hexane/ethyl acetate gradient) . Alternative methods using coupling agents like HATU or EDCI in DMF may improve efficiency but require moisture-free conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- NMR : ¹H NMR should show distinct signals for the cyclopentyl group (δ 1.5–2.2 ppm, multiplet) and aromatic protons (δ 7.2–8.1 ppm, coupling patterns reflecting bromo/fluoro substitution). ¹⁹F NMR typically exhibits a singlet near δ -110 ppm for the fluorinated aromatic position .
- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amide groups). Crystallization in ethanol/water mixtures at low temperatures (4°C) often yields suitable single crystals .
- Mass Spectrometry : ESI-MS in positive ion mode should display [M+H]⁺ peaks matching the molecular weight (C₁₂H₁₂BrFNO: ~300.1 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction outcomes when using different cyclopentylamine sources in the synthesis of this compound?
- Methodological Answer : Discrepancies may arise from amine purity (e.g., free vs. hydrochloride salt) or steric effects during nucleophilic attack. Systematic studies should:
- Compare reaction kinetics using HPLC to track intermediate formation .
- Analyze byproducts via GC-MS to identify competing pathways (e.g., over-alkylation or hydrolysis).
- Apply Design of Experiments (DoE) to isolate variables (e.g., solvent polarity, temperature) . Contradictions in yields >20% may indicate unoptimized workup procedures or side reactions with moisture-sensitive intermediates .
Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states and charge distribution. The electron-withdrawing effects of bromine and fluorine substituents activate the aromatic ring at specific positions (e.g., para to fluorine).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways. Polar aprotic solvents stabilize charged intermediates, accelerating SNAr .
- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) by aligning the compound’s electron-deficient aromatic ring with nucleophilic residues .
Q. How can researchers address discrepancies in bioactivity data for this compound across different assay systems?
- Methodological Answer :
- Controlled Replication : Standardize assay conditions (e.g., cell line viability, solvent controls). For instance, DMSO concentrations >0.1% may artifactually inhibit protein targets .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which vary between in vitro and in vivo systems.
- Structural Analog Comparison : Benchmark against fluorobenzamide derivatives with known mechanisms (e.g., kinase inhibition) to identify structure-activity relationships (SAR) .
Data Analysis and Interpretation
Q. What strategies are recommended for validating crystallographic data when structural disorder is observed in this compound crystals?
- Methodological Answer :
- Twinned Crystal Analysis : Use PLATON or OLEX2 to model disorder (e.g., cyclopentyl group rotation). Refine occupancy factors for split positions .
- Low-Temperature Data Collection : Reduce thermal motion artifacts by collecting data at 100 K.
- Complementary Techniques : Validate with powder XRD or solid-state NMR to confirm bulk crystallinity .
Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- pH-Varied Kinetics : Incubate the compound in buffers (pH 2–9) at 37°C, sampling aliquots at intervals for LC-MS analysis.
- Isotope Labeling : Synthesize a deuterated analog to trace hydrolysis products (e.g., ²H₃-cyclopentylamine release).
- Enzymatic Screening : Test susceptibility to esterases or amidases using liver homogenate models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
